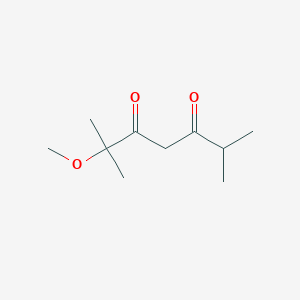
2-Methoxy-2,6-dimethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in bulk through chemical synthesis processes that ensure high purity and yield, suitable for its applications in various industries .
化学反応の分析
Types of Reactions
2-Methoxy-2,6-dimethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Methoxy-2,6-dimethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a metal chelating agent in the preparation of metal diketonates for MOCVD.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in various industrial processes, particularly in the production of advanced materials.
作用機序
The mechanism of action of 2-Methoxy-2,6-dimethylheptane-3,5-dione involves its ability to chelate metal ions. This chelation process allows it to form stable complexes with metals, which can be used in various applications, including catalysis and material synthesis. The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-3,5-heptanedione: Similar in structure but lacks the methoxy group.
Acetylacetone: A simpler diketone with similar chelating properties.
Hexafluoroacetylacetone: A fluorinated diketone with enhanced stability and reactivity.
Uniqueness
2-Methoxy-2,6-dimethylheptane-3,5-dione is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular properties are advantageous .
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-methoxy-2,6-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)10(3,4)13-5/h7H,6H2,1-5H3 |
InChIキー |
PNEYEYGQPDMHFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC(=O)C(C)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















